3-(4-chlorophenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
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Overview
Description
3-(4-chlorophenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound characterized by its unique imidazo[2,1-b][1,3]thiazine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[2,1-b][1,3]thiazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor containing a thiazine ring can be reacted with an imidazole derivative.
Substitution Reactions: The introduction of the 4-chlorophenyl and 4-ethylphenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions typically require the presence of a strong base and a suitable solvent, such as dimethylformamide (DMF).
Hydroxylation: The hydroxyl group at the 3-position can be introduced via oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods often incorporate advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as nitro, amino, or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its specific structural features. It may also serve as a lead compound in drug discovery efforts targeting specific biological pathways.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its structural properties suggest it could interact with various biological targets, making it a candidate for the development of new drugs, particularly in the treatment of diseases involving the central nervous system or inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-1-phenyl-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
- 3-(4-bromophenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
- 3-(4-chlorophenyl)-1-(4-methylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 4-chlorophenyl and 4-ethylphenyl groups, along with the hydroxyl group, contributes to its unique reactivity and potential applications. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H22ClN2OS+ |
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Molecular Weight |
373.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-(4-ethylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |
InChI |
InChI=1S/C20H22ClN2OS/c1-2-15-4-10-18(11-5-15)22-14-20(24,16-6-8-17(21)9-7-16)23-12-3-13-25-19(22)23/h4-11,24H,2-3,12-14H2,1H3/q+1 |
InChI Key |
QVDUZECQPQSZHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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